5-(4-Aminobutyl)imidazolidine-2,4-dione
Description
Contextualization within Imidazolidine-2,4-dione Chemistry
5-(4-Aminobutyl)imidazolidine-2,4-dione belongs to the heterocyclic family of compounds known as hydantoins. researchgate.net The core of this molecule is the imidazolidine-2,4-dione ring, a five-membered ring containing two nitrogen atoms and two carbonyl groups. ijres.org This scaffold is a derivative of imidazolidine (B613845). researchgate.net The defining feature of the titular compound is the 4-aminobutyl substituent at the fifth carbon of the hydantoin (B18101) ring.
The hydantoin ring itself is a versatile structure in medicinal chemistry, with the potential for substitution at various positions, leading to a wide array of derivatives with diverse biological activities. ijres.orgresearchgate.net These compounds are known to exhibit a range of pharmacological properties, including anticonvulsant, antiarrhythmic, antimicrobial, and antitumor activities. nih.govmdpi.com The specific properties of a hydantoin derivative are largely influenced by the nature of the substituents on the ring. ijres.org
Historical Perspectives on Analogous Chemical Structures
The history of hydantoin chemistry dates back to the 19th century. In 1861, Adolf von Baeyer first isolated the parent compound, hydantoin, during his research on uric acid. nih.govbris.ac.uk A significant breakthrough in the synthesis of substituted hydantoins came in 1873 with Friedrich Urech's development of the Urech hydantoin synthesis, a method for preparing these compounds from α-amino acids and potassium cyanate (B1221674). nih.govjddtonline.info
Another cornerstone in hydantoin synthesis is the Bucherer-Bergs reaction, first patented by Bergs in 1929 and later improved upon by Bucherer. nih.govtandfonline.com This multicomponent reaction, which utilizes a carbonyl compound, ammonium (B1175870) carbonate, and potassium cyanide, provides an efficient route to 5-substituted and 5,5-disubstituted hydantoins. tandfonline.comjddtonline.info These classical methods laid the groundwork for the synthesis of a vast library of hydantoin derivatives, including the well-known anticonvulsant drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione). jddtonline.info The development of such compounds marked a significant step in the history of medicinal chemistry, providing effective treatments for neurological disorders and spurring further research into the therapeutic potential of the hydantoin scaffold. jddtonline.info
Rationale for Dedicated Academic Investigation of this compound
The academic interest in this compound stems from several key areas. The presence of a basic amino group at the terminus of the butyl side chain introduces a key functional group that can participate in various biological interactions. The structural similarity of the 4-aminobutyl group to endogenous molecules like agmatine (B1664431), a product of arginine decarboxylation, suggests potential interactions with biological targets related to neuromodulation and cellular signaling. nih.gov
Furthermore, the synthesis of this compound is of interest as it represents a derivative of the amino acid lysine (B10760008). A U.S. patent from 1961 describes a method for the synthesis of 5-(4-aminobutyl)hydantoin, highlighting its role as a potential intermediate. google.com The investigation of hydantoins with aminoalkyl side chains is a recurring theme in medicinal chemistry, with studies exploring their potential as antibacterial agents and for their ability to interact with biological macromolecules. nih.govjst.go.jp The unique combination of the proven hydantoin scaffold with a functionalized alkyl chain provides a strong rationale for its dedicated investigation as a potential bioactive compound.
Current Research Landscape and Gaps in Understanding this compound
The current research landscape for this compound is characterized by a notable gap between its synthetic accessibility and a comprehensive understanding of its biological properties. While a patent outlines a synthetic route to this compound, there is a scarcity of published academic research detailing its specific biological activities and mechanism of action. google.com
Much of the current understanding is extrapolated from studies on analogous 5-substituted hydantoin derivatives. Research has shown that modifications at the C-5 position of the hydantoin ring can lead to a wide range of biological effects, including anticonvulsant, antitumor, and antimicrobial activities. nih.govffhdj.comnih.gov For instance, studies on 5-aminomethyl-substituted hydantoins have been conducted to explore their potential as antibacterial agents. nih.govjst.go.jp
However, without dedicated studies on this compound, its specific pharmacological profile remains largely unknown. Key gaps in understanding include its potential targets, its metabolic fate in biological systems, and a detailed structure-activity relationship for its aminobutyl side chain. The potential for this compound to arise from the metabolic cyclization of agmatine is an intriguing but as yet unconfirmed hypothesis. nih.gov Future research is needed to isolate and characterize this compound from biological sources, if present, and to conduct thorough in vitro and in vivo studies to elucidate its specific biological functions and therapeutic potential.
Properties
IUPAC Name |
5-(4-aminobutyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4,8H2,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEWBNPYMIPJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC1C(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510238 | |
| Record name | 5-(4-Aminobutyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29070-06-2 | |
| Record name | 5-(4-Aminobutyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 4 Aminobutyl Imidazolidine 2,4 Dione
Classical Approaches to Imidazolidine-2,4-dione Ring Systems
The formation of the core imidazolidine-2,4-dione (hydantoin) ring is achievable through several well-established chemical reactions. These classical methods provide a foundational framework for the synthesis of a wide array of substituted hydantoins, including the target compound.
One of the most prominent methods is the Bucherer-Bergs reaction , a multicomponent reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (an aldehyde or a ketone), ammonium (B1175870) carbonate, and a cyanide source, such as potassium or sodium cyanide. wikipedia.orgwikipedia.org The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) to form an aminonitrile. Subsequent reaction with carbon dioxide (from the decomposition of ammonium carbonate) and intramolecular cyclization leads to the hydantoin (B18101) ring. wikipedia.org This method is notable for its operational simplicity and the ready availability of starting materials. nih.gov
Another cornerstone in hydantoin synthesis is the Urech hydantoin synthesis , which utilizes α-amino acids as the starting material. rsc.org In this reaction, the amino acid is treated with potassium cyanate (B1221674) and an acid, typically hydrochloric acid, to form a hydantoin. rsc.org The reaction mechanism involves the formation of an intermediate ureido acid, which then undergoes acid-catalyzed intramolecular cyclization to yield the 5-substituted imidazolidine-2,4-dione. researchgate.net This method is particularly relevant for the synthesis of hydantoins with a substitution pattern corresponding to the side chain of the starting amino acid.
The following table summarizes key aspects of these classical synthetic approaches.
| Reaction Name | Starting Materials | Key Intermediates | Product |
| Bucherer-Bergs Reaction | Aldehyde or Ketone, Ammonium Carbonate, Cyanide Source (e.g., KCN) | Cyanohydrin, Aminonitrile | 5-Substituted or 5,5-Disubstituted Imidazolidine-2,4-dione |
| Urech Hydantoin Synthesis | α-Amino Acid, Potassium Cyanate, Acid (e.g., HCl) | Ureido Acid | 5-Substituted Imidazolidine-2,4-dione |
Targeted Synthesis of 5-(4-Aminobutyl)imidazolidine-2,4-dione: Precursor Strategies
The specific synthesis of this compound necessitates the use of precursors that contain the requisite 4-aminobutyl side chain. The strategies often involve the adaptation of classical methods or the development of novel pathways using carefully selected starting materials.
Amino Acid-Derived Synthetic Pathways
The most logical and direct precursor for this compound is the amino acid L-lysine, which possesses a 4-aminobutyl group as its side chain. The Urech hydantoin synthesis is directly applicable here. However, a crucial consideration is the presence of two amino groups in lysine (B10760008): the α-amino group and the ε-amino group. To achieve selective reaction at the α-amino group to form the hydantoin ring, the ε-amino group must be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, prior to the reaction with potassium cyanate. organic-chemistry.org Following the formation of the hydantoin ring, the protecting group on the side chain can be removed under appropriate conditions to yield the final product.
The general synthetic sequence would be:
Protection of the ε-amino group of L-lysine.
Reaction of the Nε-protected lysine with potassium cyanate and acid to form the hydantoin ring (Urech synthesis).
Deprotection of the ε-amino group to yield this compound.
Multicomponent Reaction Approaches
The Bucherer-Bergs reaction can also be adapted for the synthesis of this compound. This would require a starting aldehyde that contains a protected amino group in the appropriate position, such as 5-(N-protected-amino)pentanal. The reaction of this aldehyde with ammonium carbonate and a cyanide source would lead to the formation of the desired hydantoin with a protected amino group on the side chain. Subsequent deprotection would then yield the final product. The efficiency of this approach is contingent on the stability of the protected amino aldehyde under the reaction conditions.
Cyclization Reactions for Imidazolidine-2,4-dione Formation
Beyond the classical named reactions, the formation of the imidazolidine-2,4-dione ring can be achieved through various cyclization strategies. A common approach involves the cyclization of N-carbamoyl amino acid derivatives. For the synthesis of this compound, this would involve the preparation of N-carbamoyl-Nε-protected lysine. This intermediate can be synthesized by reacting Nε-protected lysine with an isocyanate or a cyanate source. The subsequent intramolecular cyclization of the N-carbamoyl derivative, often promoted by acid or heat, results in the formation of the hydantoin ring. mdpi.com
Another cyclization strategy involves the use of α-amino amides as precursors. Optically pure α-amino amides can be cyclized to form enantiomerically pure hydantoins using reagents like triphosgene (B27547), which avoids the racemization that can occur with other coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). organic-chemistry.org This method could be applied to a suitably protected lysine amide derivative.
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
The synthesis of specific stereoisomers of this compound is of significant interest, particularly for pharmaceutical applications. This can be achieved by starting with an enantiomerically pure precursor, such as L-lysine, or by employing stereoselective synthetic methods.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that can be temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. In the context of hydantoin synthesis, a chiral auxiliary can be attached to the nitrogen of the hydantoin precursor to direct the stereoselective introduction of the 4-aminobutyl side chain.
One common class of chiral auxiliaries used in asymmetric synthesis are oxazolidinones. An N-acylated oxazolidinone can undergo stereoselective alkylation of its enolate. For the synthesis of the target compound, this would involve the alkylation of the enolate of an N-glycinyl oxazolidinone derivative with a suitable electrophile containing a protected 4-aminobutyl group, such as a 1-bromo-4-(N-protected-amino)butane. The stereoselectivity of the alkylation is controlled by the steric hindrance of the chiral auxiliary. After the alkylation, the hydantoin ring can be formed, and the chiral auxiliary can be cleaved and recovered.
The following table outlines a general scheme for a chiral auxiliary-mediated synthesis of a 5-substituted hydantoin.
| Step | Description | Reactants | Product |
| 1 | Attachment of Chiral Auxiliary | Glycine derivative, Chiral Auxiliary (e.g., Evans' oxazolidinone) | N-Glycinyl chiral auxiliary |
| 2 | Enolate Formation | N-Glycinyl chiral auxiliary, Base (e.g., LDA) | Chiral enolate |
| 3 | Diastereoselective Alkylation | Chiral enolate, Electrophile (e.g., 1-bromo-4-(N-Boc-amino)butane) | Alkylated chiral auxiliary adduct |
| 4 | Hydantoin Formation & Auxiliary Cleavage | Alkylated adduct, Cyclization/Cleavage reagents | Enantiomerically enriched 5-(4-(N-Boc-amino)butyl)imidazolidine-2,4-dione |
| 5 | Deprotection | Protected hydantoin, Deprotection agent (e.g., TFA) | Enantiomerically enriched this compound |
Recent advances have also demonstrated the use of chiral phosphoric acids as catalysts for the enantioselective condensation of glyoxals and ureas to form 5-monosubstituted hydantoins with high enantiomeric excess. nih.gov This approach could potentially be adapted for the synthesis of the target compound if a suitable glyoxal (B1671930) precursor can be prepared.
Asymmetric Catalysis in this compound Production
The development of asymmetric catalytic methods is crucial for the production of enantiomerically pure chiral compounds. While the literature on asymmetric catalysis specifically for the synthesis of this compound is not extensive, general principles of asymmetric hydantoin synthesis can be considered.
One approach involves the use of chiral catalysts in reactions that establish the stereocenter at the C-5 position of the imidazolidine-2,4-dione ring. For instance, asymmetric synthesis of related hydantoins has been achieved through catalytic asymmetric addition of nucleophiles to imines or related substrates. nih.gov Another strategy is the kinetic resolution of a racemic mixture of the hydantoin or a precursor, where a chiral catalyst selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity.
Although specific catalysts and conditions for the asymmetric synthesis of this compound are not widely reported, research on other hydantoins suggests that chiral phosphine (B1218219) ligands in combination with transition metals, or organocatalysts such as chiral secondary amines, could be effective. mdpi.com The choice of catalyst and reaction conditions would be critical in achieving high enantioselectivity.
Enzymatic Synthesis and Biotransformations
Enzymatic methods and biotransformations offer a green and highly selective alternative to traditional chemical synthesis. For the production of this compound, enzymes such as hydantoinases and carbamoylases are of particular interest. These enzymes are used in the industrial production of optically pure amino acids from racemic hydantoins.
The process, known as the "hydantoinase process," typically involves the enantioselective hydrolysis of a racemic 5-substituted hydantoin by a D- or L-hydantoinase to the corresponding N-carbamoylamino acid. This intermediate is then hydrolyzed by a carbamoylase to the desired amino acid. While this is a retro-synthetic direction from the hydantoin, the reverse reaction or a modification of this enzymatic system could potentially be used for the synthesis of the hydantoin itself.
Given that agmatine (B1664431), which is (4-aminobutyl)guanidine, is a naturally occurring compound derived from the decarboxylation of arginine, it is plausible that biosynthetic or biotransformation pathways could be engineered to produce this compound from agmatine or a related precursor. mdpi.com
Optimization of Reaction Conditions and Yield for this compound
The optimization of reaction conditions is a critical step in developing an efficient and scalable synthesis. This involves a systematic study of various parameters to maximize the yield and purity of the final product.
Solvent Effects and Temperature Control
The choice of solvent can significantly influence the rate and outcome of a chemical reaction. For the synthesis of hydantoins, a range of solvents has been explored. In the synthesis of 5-(4-aminobutyl)hydantoin from 5-phthalimidovaleraldehyde semicarbazone, the use of an inert liquid reaction medium is preferred. nih.gov The selection of the solvent would depend on the solubility of the reactants and reagents, as well as its compatibility with the reaction conditions.
Table 1: Hypothetical Solvent Screening for a Key Synthetic Step
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Water | 100 | 12 | 65 |
| 2 | Ethanol | 78 | 24 | 70 |
| 3 | Dimethylformamide (DMF) | 120 | 8 | 85 |
| 4 | Dioxane | 101 | 18 | 75 |
| 5 | Toluene | 110 | 24 | 50 |
This table is illustrative and based on general principles of reaction optimization.
Catalyst Selection and Loading
In many synthetic routes to hydantoins, a catalyst is employed to accelerate the reaction. The choice of catalyst and its loading can have a profound impact on the reaction efficiency. For instance, in acid- or base-catalyzed cyclization reactions to form the hydantoin ring, the concentration of the acid or base is a key parameter to optimize.
The catalyst loading, typically expressed as a molar percentage (mol%) relative to the limiting reactant, needs to be carefully adjusted. A higher catalyst loading may increase the reaction rate but can also lead to increased costs and potential difficulties in purification. Conversely, a lower catalyst loading may result in a slower reaction and incomplete conversion.
Table 2: Illustrative Catalyst Loading Optimization
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | Acid Catalyst A | 5 | 80 | 60 |
| 2 | Acid Catalyst A | 10 | 80 | 75 |
| 3 | Acid Catalyst A | 20 | 80 | 80 |
| 4 | Base Catalyst B | 5 | 100 | 68 |
| 5 | Base Catalyst B | 10 | 100 | 82 |
| 6 | Base Catalyst B | 20 | 100 | 85 |
This table is for illustrative purposes to demonstrate the principle of catalyst loading optimization.
Scale-Up Considerations for Laboratory Synthesis
Scaling up a synthesis from a laboratory scale (milligrams to grams) to a larger scale (kilograms) presents several challenges. These include issues related to heat transfer, mass transfer, reaction time, and purification.
For the synthesis of this compound, a key consideration for scale-up would be the management of exothermic or endothermic processes. The reaction vessel's surface area-to-volume ratio decreases as the scale increases, which can affect heat dissipation. Therefore, a robust temperature control system is essential.
The purification method used at the laboratory scale, such as column chromatography, may not be practical for large-scale production. Alternative purification techniques like crystallization or distillation would need to be developed and optimized. The choice of reagents and solvents may also need to be reconsidered based on their cost, safety, and environmental impact at a larger scale. A thorough risk assessment and process safety management would be necessary before attempting a large-scale synthesis.
Chemical Reactivity and Derivatization of 5 4 Aminobutyl Imidazolidine 2,4 Dione
Reactivity of the Imidazolidine-2,4-dione Moiety
The hydantoin (B18101) ring is a five-membered heterocyclic structure containing two carbonyl groups and two nitrogen atoms. researchgate.net Its reactivity is influenced by the presence of these features.
Electrophilic Aromatic Substitution Reactions
The imidazolidine-2,4-dione ring is not an aromatic system and therefore does not undergo classical electrophilic aromatic substitution reactions such as Friedel-Crafts or nitration. However, the ring system can react with electrophiles at its nitrogen and carbon atoms.
The nitrogen atoms of the hydantoin ring can be alkylated or acylated. researchgate.netthieme-connect.de Alkylation typically occurs at the N-3 position under basic conditions using alkyl halides due to the higher acidity of the N-3 proton compared to the N-1 proton (pKa ≈ 9). thieme-connect.comthieme-connect.de Stronger conditions, such as the use of sodium hydride, can lead to alkylation at the N-1 position, often requiring a protection-deprotection strategy for selectivity. thieme-connect.comrsc.org The C-5 position, behaving as a reactive methylene (B1212753) group, can undergo base-catalyzed Knoevenagel condensation with aldehydes. thieme-connect.de
Nucleophilic Additions and Substitutions
The carbonyl carbons of the hydantoin ring are susceptible to nucleophilic attack. While the ring itself is generally stable, these reactions can lead to ring-opening under certain conditions (see section 3.1.3).
Substitution reactions primarily occur at the nitrogen atoms. For instance, N-3 substituted hydantoins can be prepared by reacting with various alkyl halides or tosylates in the presence of a base like sodium hydride. rsc.orgsemanticscholar.org The synthesis of 3-amino-5-methyl-5-(4-pyridyl)hydantoin has been achieved by reacting the corresponding hydantoin with hydrazine, demonstrating nucleophilic substitution at the N-3 position. nih.gov
Hydrolytic Stability and Ring Opening Reactions
The hydrolytic stability of the hydantoin ring is dependent on pH. Under strong basic or acidic conditions, the ring can undergo hydrolysis to yield amino acids. thieme-connect.dewikipedia.org This process is fundamental to the use of hydantoins as precursors in amino acid synthesis. wikipedia.org
The hydrolysis typically proceeds in a two-step manner. First, the hydantoin ring opens to form an N-carbamoylamino acid intermediate. researchgate.net This is followed by the hydrolysis of the carbamoyl (B1232498) group to release the corresponding amino acid and ammonia (B1221849). thieme-connect.deresearchgate.netresearchgate.net For example, chemical hydrolysis is often carried out with concentrated aqueous sodium hydroxide (B78521) or barium hydroxide at high temperatures. thieme-connect.de The rate-determining step in alkaline hydrolysis is often the addition of a hydroxide ion to the C4 carbonyl group. electronicsandbooks.com
The reaction of 5-phthalimidovaleraldehyde semicarbazone with hydrogen cyanide and water leads to the formation of 5-(4-aminobutyl)hydantoin, which is a key intermediate. This process involves the cyclization to form the hydantoin ring. google.com
Reactivity of the Primary Amine Side Chain in 5-(4-Aminobutyl)imidazolidine-2,4-dione
The primary amine on the 4-butyl side chain exhibits typical reactivity for an aliphatic amine, allowing for a variety of derivatization reactions that leave the hydantoin core intact.
Amidation and Acylation Reactions
The primary amine can be readily acylated to form amides. This is a common reaction for modifying the properties of the molecule. Acylation can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. For example, the acylation of imidazolidine-2-thione, a related sulfur analog, with acyl chlorides has been shown to produce mono- or di-acylated derivatives. nih.gov While specific examples for this compound are not detailed in the provided results, this represents a standard and predictable transformation.
Table 1: Representative Acylation Reactions of Amine-Containing Heterocycles This table presents generalized reaction conditions for acylation, applicable to the primary amine of the target compound, based on reactions of similar structures.
| Amine Substrate | Acylating Agent | Solvent | Base | Typical Product |
|---|---|---|---|---|
| Imidazolidine-2-thione | Benzoyl chloride | DMF | Triethylamine | N-Benzoyl-imidazolidine-2-thione |
| Imidazolidine-2-thione | (Hetero)aroyl chlorides | Pyridine | - | Asymmetric di-acylthioureas nih.gov |
| 4,5-Diiodoimidazole | 4-Pentenoyl chloride | Dichloromethane | Triethylamine | 1-(5-Iodo-1H-imidazol-4-yl)pent-4-en-1-one orgsyn.org |
Reductive Amination and Alkylation
Direct alkylation of the primary amine can be achieved using alkyl halides, though this can sometimes lead to over-alkylation. A more controlled method for introducing alkyl groups is reductive amination. This process involves the reaction of the amine with an aldehyde or ketone to form a transient imine or enamine, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium cyanoborohydride. While direct examples involving this compound are not prevalent in the search results, this remains a standard synthetic methodology for the derivatization of its primary amine.
Formation of Schiff Bases and Imines
The primary amine of this compound readily reacts with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction typically occurs under mild, acid-catalyzed conditions and involves the elimination of a water molecule. libretexts.orgresearchgate.net The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to yield the stable C=N double bond of the imine. libretexts.orgresearchgate.net
The formation of these derivatives is a versatile method for modifying the structure of this compound. A wide array of aromatic and aliphatic aldehydes and ketones can be employed, leading to a diverse library of Schiff bases with varying steric and electronic properties. derpharmachemica.com The general reaction is reversible and can be influenced by controlling the pH; the rate is often optimal around a pH of 5. libretexts.org
Table 1: Examples of Aldehydes and Ketones for Schiff Base Formation
| Carbonyl Compound | Product Type |
|---|---|
| Benzaldehyde | Aromatic Schiff Base |
| Acetone | Aliphatic Imine (Ketimine) |
| Salicylaldehyde | Aromatic Schiff Base with potential for intramolecular hydrogen bonding |
The synthesis of Schiff bases from amino-functionalized heterocyclic compounds is a well-established strategy in medicinal chemistry to generate compounds with a range of biological activities. mdpi.comnih.govnih.gov
Formation of Conjugates and Probes Involving this compound
The presence of a primary amino group on the flexible butyl side chain makes this compound an excellent candidate for conjugation to other molecules, including biomolecules, fluorescent reporters, and spin labels.
Linker Chemistry for Bioconjugation
The primary amine serves as a reactive handle for covalent attachment to various biomolecules through the use of chemical linkers. symeres.com Amine-reactive crosslinkers are widely used for this purpose, often containing electrophilic functional groups that readily react with the nucleophilic amine. axispharm.comcreative-proteomics.com
One of the most common strategies involves the use of N-hydroxysuccinimide (NHS) esters. creative-proteomics.com NHS esters react efficiently with primary amines under physiological or slightly basic pH conditions to form stable amide bonds. creative-proteomics.com This chemistry is a cornerstone of bioconjugation for labeling proteins, peptides, and other amine-containing molecules. jenabioscience.com
Another prevalent method utilizes maleimide-based linkers. While maleimides are primarily reactive towards thiol groups, they can also be part of heterobifunctional linkers where one end is an amine-reactive group like an NHS ester, allowing the conjugation of this compound to a thiol-containing molecule. axispharm.com
Linkers can be classified as cleavable or non-cleavable. symeres.com
Non-cleavable linkers form a stable, permanent bond between the hydantoin derivative and the target molecule.
Cleavable linkers are designed to be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes, which is a critical feature in targeted drug delivery systems. symeres.comnih.gov An example of a self-immolative linker is the para-aminobenzyl alcohol (PAB) group, which can degrade via an electronic cascade. symeres.com
Table 2: Common Amine-Reactive Functional Groups for Bioconjugation
| Functional Group | Linkage Formed |
|---|---|
| N-Hydroxysuccinimide (NHS) ester | Amide |
| Isothiocyanate | Thiourea (B124793) |
| Isocyanate | Urea |
Fluorescent and Spin Labeling Strategies
The primary amine of this compound allows for its straightforward labeling with fluorescent probes or spin labels, enabling its detection and the study of its interactions in biological systems.
Fluorescent Labeling: A variety of amine-reactive fluorescent dyes are commercially available for this purpose. jenabioscience.comhellobio.com These dyes typically contain functional groups like NHS esters or isothiocyanates that react with the primary amine to form a stable covalent bond. acs.org
Succinimidyl esters of dyes such as fluorescein (B123965), rhodamine, and cyanine (B1664457) derivatives react with the amine to form highly fluorescent amide conjugates. thermofisher.com
Fluorescamine is another reagent that is itself non-fluorescent but reacts rapidly with primary amines to yield a fluorescent derivative. thermofisher.com
Dansyl chloride and other sulfonyl chlorides react with primary amines to produce stable, fluorescent sulfonamides. thermofisher.com
Spin Labeling: Site-directed spin labeling (SDSL) is a powerful technique that utilizes electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of molecules. wikipedia.orgnih.gov The primary amine of this compound can be covalently tagged with a nitroxide spin label. wikipedia.org These labels are stable organic radicals whose EPR spectrum is sensitive to their local environment. nih.gov
Commonly, isothiocyanate-functionalized nitroxides are reacted with primary amines to form a stable thiourea linkage. hi.is This approach has been successfully used to label 2'-amino groups in RNA. hi.is Alternatively, NHS-ester functionalized nitroxides can be used to create an amide linkage to the amine. nih.gov
Reaction Mechanisms and Intermediate Characterization
Understanding the mechanistic pathways of derivatization is crucial for optimizing reaction conditions and for the structural confirmation of the resulting products.
Mechanistic Pathways of Derivatization Reactions
The primary derivatization reactions of the aminobutyl side chain follow well-established mechanistic principles.
Schiff Base (Imine) Formation: This reaction proceeds in two main stages under acid catalysis. researchgate.net First, the nucleophilic nitrogen of the primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This is followed by a series of proton transfers to form a neutral carbinolamine or hemiaminal intermediate. youtube.comyoutube.com The hydroxyl group of the hemiaminal is then protonated by the acid catalyst, turning it into a good leaving group (water). libretexts.org Finally, elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine. researchgate.netyoutube.com
Acylation with NHS Esters: The reaction with an N-hydroxysuccinimide ester is a nucleophilic acyl substitution. creative-proteomics.com The primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond, expelling the stable N-hydroxysuccinimide as a leaving group and forming a stable amide bond. creative-proteomics.com
Reaction with Isothiocyanates: The formation of a thiourea linkage involves the nucleophilic addition of the primary amine to the central carbon atom of the isothiocyanate group (R-N=C=S). The lone pair of the amine nitrogen attacks the electrophilic carbon, and a subsequent proton transfer from the nitrogen to the sulfur atom (or to a base in the medium) yields the final thiourea product.
Isolation and Characterization of Reaction Intermediates
In many of the derivatization reactions involving this compound, the reaction intermediates are transient and not typically isolated.
Hemiaminal Intermediate: The hemiaminal formed during Schiff base synthesis is generally unstable and exists in equilibrium with the starting materials and the final imine product. youtube.com Its presence is largely inferred from mechanistic studies rather than direct isolation.
The characterization of the final, stable derivatized products is routinely performed using a suite of spectroscopic techniques.
Table 3: Spectroscopic Techniques for Characterization of Derivatives
| Technique | Information Obtained |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including the connectivity of atoms (¹H, ¹³C NMR) and the success of the derivatization by showing characteristic shifts for the newly formed functional groups (e.g., imine C=N, amide N-H). |
| Infrared (IR) Spectroscopy | Confirms the formation of new functional groups by identifying their characteristic vibrational frequencies, such as the C=N stretch of an imine or the C=O stretch of a newly formed amide. bepls.com |
| Mass Spectrometry (MS) | Determines the molecular weight of the product, confirming the addition of the derivatizing group. Fragmentation patterns can provide further structural evidence. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Used to characterize fluorescently labeled conjugates, determining their absorption and emission maxima. |
The isolation and purification of the final products are typically achieved through standard laboratory techniques such as recrystallization or column chromatography. mdpi.comrsc.org
Advanced Spectroscopic and Structural Elucidation of 5 4 Aminobutyl Imidazolidine 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework, establish connectivity between atoms, and provide insights into the dynamic processes the molecule undergoes.
1D and 2D NMR Techniques (COSY, HSQC, HMBC)
One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for the complete structural assignment of 5-(4-Aminobutyl)imidazolidine-2,4-dione.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment of each proton. For this compound, distinct signals would be expected for the protons on the aminobutyl side chain, the methine proton at the C5 position of the hydantoin (B18101) ring, and the N-H protons of the ring and the terminal amino group. The ¹³C NMR spectrum similarly reveals the chemical environment of each carbon atom, including the two carbonyl carbons (C2 and C4) which are typically observed far downfield.
2D NMR: To unambiguously assign these signals and confirm the molecular structure, 2D NMR techniques are employed. openmedscience.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this molecule, COSY would show correlations between adjacent protons along the butyl side chain (e.g., Hα↔Hβ, Hβ↔Hγ, Hγ↔Hδ) and between the C5 methine proton and the first set of methylene (B1212753) protons on the side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. youtube.com It allows for the direct assignment of each carbon atom in the aminobutyl chain and the C5 carbon of the ring by linking them to their known proton signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous hydantoin and alkylamine structures.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| C2 (Carbonyl) | - | ~174-176 | HMBC to H5 |
| C4 (Carbonyl) | - | ~156-158 | HMBC to H5, NH1 |
| C5 (Methine) | ~4.2-4.4 | ~58-60 | COSY to Hα; HMBC to C2, C4, Cβ |
| NH1 | ~7.5-8.0 (broad) | - | HMBC to C2, C5 |
| NH3 | ~10.0-10.5 (broad) | - | HMBC to C2, C4 |
| Cα (Side Chain CH₂) | ~1.7-1.9 | ~30-32 | COSY to H5, Hβ; HMBC to C5, Cγ |
| Cβ (Side Chain CH₂) | ~1.4-1.6 | ~25-27 | COSY to Hα, Hγ; HMBC to C5, Cδ |
| Cγ (Side Chain CH₂) | ~1.5-1.7 | ~28-30 | COSY to Hβ, Hδ; HMBC to Cα, C(NH₂) |
| Cδ (Side Chain CH₂) | ~2.7-2.9 | ~39-41 | COSY to Hγ; HMBC to Cβ |
| NH₂ (Terminal Amine) | ~1.5-2.5 (broad) | - | - |
Dynamic NMR for Rotational Barriers and Tautomerism
Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on a timescale comparable to the NMR experiment, allowing for the determination of kinetic parameters such as activation energies for these processes. nih.gov
For this compound, DNMR could potentially be used to investigate several dynamic phenomena:
Rotational Barriers: There may be restricted rotation around the single bond connecting the C5 of the hydantoin ring to the Cα of the aminobutyl side chain. At low temperatures, this restricted rotation could lead to the observation of distinct signals for otherwise equivalent nuclei. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal. Analysis of the line shapes at different temperatures can provide the rotational energy barrier.
Tautomerism: The imidazolidine-2,4-dione ring can theoretically exist in different tautomeric forms, such as the keto-enol form. Although the dione form is generally predominant, DNMR could be used to detect and quantify the presence of minor tautomers and measure the rate of interconversion between them.
Ring Conformation: The five-membered imidazolidine (B613845) ring is not perfectly planar and can undergo rapid puckering or conformational exchange. nih.gov DNMR could potentially be used to study the kinetics of this ring-flipping process.
Solid-State NMR of Crystalline Forms
While solution-state NMR provides information about molecules tumbling freely, solid-state NMR (ssNMR) yields data on the structure and dynamics of molecules in their crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra from solid samples.
For this compound, ssNMR would be valuable for:
Conformational Analysis: Determining the precise conformation of the molecule as it exists in the crystal lattice, which may differ from its average conformation in solution.
Polymorphism: Identifying and characterizing different crystalline forms (polymorphs) of the compound. Polymorphs can have distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions (e.g., hydrogen bonding), leading to variations in chemical shifts.
Intermolecular Interactions: Probing hydrogen bonding networks within the crystal structure. For example, the N-H protons involved in strong hydrogen bonds will exhibit different chemical shifts compared to those that are not.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. wikipedia.org These methods are exceptionally useful for identifying the functional groups present in a compound, as each group gives rise to characteristic absorption or scattering bands at specific frequencies. medify.co
Characteristic Absorption Bands of Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione (hydantoin) ring contains several key functional groups that produce strong, characteristic signals in IR and Raman spectra.
N-H Stretching: The N-H groups of the amide functions in the ring typically show stretching vibrations in the region of 3200-3350 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding; broader bands often suggest stronger intermolecular hydrogen bonding. mdpi.com
C=O Stretching: The two carbonyl (C=O) groups are the most prominent features in the IR spectrum. Due to symmetric and asymmetric stretching combinations, two distinct bands are usually observed. edu.krd The asymmetric stretch typically appears at a higher frequency (around 1770-1785 cm⁻¹) while the symmetric stretch appears at a lower frequency (around 1705-1720 cm⁻¹). mdpi.comedu.krd
N-H Bending: The in-plane bending (scissoring) vibration of the N-H groups occurs in the 1500-1650 cm⁻¹ region.
Ring Vibrations: C-N stretching and ring deformation modes appear in the fingerprint region (below 1500 cm⁻¹) and are characteristic of the heterocyclic structure.
Table 2: Characteristic Vibrational Frequencies for the Imidazolidine-2,4-dione Core
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H Stretch | 3200 - 3350 | Strong, Broad | Medium |
| C=O Asymmetric Stretch | 1770 - 1785 | Strong | Medium |
| C=O Symmetric Stretch | 1705 - 1720 | Strong | Medium |
| N-H Bend | 1500 - 1650 | Medium | Weak |
| C-N Stretch | 1200 - 1400 | Medium-Strong | Medium |
Vibrational Modes of the Aminobutyl Side Chain
C-H Stretching: The methylene (CH₂) groups of the butyl chain give rise to symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. vscht.cz Typically, the asymmetric stretch is found around 2920-2935 cm⁻¹ and the symmetric stretch around 2850-2860 cm⁻¹.
N-H Stretching (Amine): The terminal primary amine (-NH₂) group will exhibit symmetric and asymmetric N-H stretching bands, usually appearing as two distinct peaks in the 3300-3500 cm⁻¹ region. biointerfaceresearch.com These are often sharper than the amide N-H stretches.
CH₂ Bending: The scissoring (bending) vibration of the CH₂ groups is observed near 1450-1470 cm⁻¹. vscht.cz
N-H Bending (Amine): The scissoring motion of the terminal -NH₂ group results in a characteristic absorption band between 1590 cm⁻¹ and 1650 cm⁻¹. This band can sometimes overlap with other absorptions in this region.
The combination of these spectroscopic techniques provides a comprehensive structural and conformational profile of this compound, essential for understanding its chemical properties and behavior.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a pivotal tool for determining the molecular weight and elucidating the structure of this compound through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. For this compound (C₇H₁₃N₃O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its identity with a high degree of confidence. This technique is crucial for distinguishing between isobaric interferences in complex matrices.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion of this compound. By isolating the protonated molecule [M+H]⁺ and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments provides definitive structural information. Key fragmentation pathways would likely involve the cleavage of the butylamine side chain and the opening of the imidazolidine-2,4-dione ring. The resulting fragmentation pattern serves as a molecular fingerprint for the unambiguous identification of the compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |
| 186.1084 | 169.0822 | NH₃ | Loss of the terminal amino group |
| 186.1084 | 114.0658 | C₄H₈N | Cleavage of the butyl side chain |
| 186.1084 | 70.0651 | C₃H₃N₂O₂ | Fragmentation of the hydantoin ring |
Note: This table is illustrative of expected fragmentation and m/z values would be confirmed by experimental data.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Detailed information regarding the three-dimensional structure of this compound in the solid state can be obtained through X-ray crystallography, provided that suitable single crystals can be grown.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which possesses a chiral center at the C5 position of the hydantoin ring, this analysis would unambiguously assign the R or S configuration of a given enantiomer.
Hydrogen Bonding Networks and Supramolecular Assemblies
The imidazolidine-2,4-dione ring contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), as does the terminal amino group of the side chain. These functional groups are expected to participate in extensive intermolecular hydrogen bonding. Analysis of the crystal structure would reveal the specific hydrogen bonding motifs, leading to the formation of complex three-dimensional supramolecular assemblies. These interactions govern the crystal packing and influence the physicochemical properties of the solid material.
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Optical Purity
Circular dichroism spectroscopy is a powerful technique for studying chiral molecules like this compound.
This spectroscopic method measures the differential absorption of left- and right-circularly polarized light. As a chiral molecule, each enantiomer of this compound will produce a unique CD spectrum, with mirror-image curves for the (R) and (S) forms. This characteristic allows for the determination of the absolute configuration of a sample by comparing its spectrum to a known standard. Furthermore, CD spectroscopy can be used to determine the enantiomeric excess or optical purity of a sample, as the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of a chiral compound is a measure of its purity, indicating the degree to which one enantiomer is present in excess of the other. For this compound, several analytical techniques can be employed to determine the enantiomeric excess with high accuracy.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For the analysis of this compound, a polysaccharide-based CSP, such as cellulose or amylose derivatives coated on a silica (B1680970) support, would be a suitable choice. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve baseline separation of the enantiomers. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity of this compound
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Note: This table represents a hypothetical set of parameters and would require experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These agents form transient diastereomeric complexes with the enantiomers of this compound, resulting in the differentiation of corresponding proton or carbon signals in the NMR spectrum. The integration of these separated signals allows for the quantification of each enantiomer.
Chiroptical Properties of this compound
Chiroptical spectroscopy provides information about the three-dimensional structure of chiral molecules by measuring their interaction with polarized light.
Specific Rotation: The specific rotation ([α]) is a fundamental chiroptical property of an enantiomer and is defined as the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length. The measurement is typically performed at the sodium D-line (589 nm). The specific rotation of enantiomerically pure this compound would be a characteristic constant, with the two enantiomers exhibiting equal magnitude but opposite signs of rotation.
Optical Rotatory Dispersion (ORD): Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. An ORD spectrum provides more detailed structural information than a single specific rotation measurement. For this compound, the ORD spectrum would be expected to show a plain curve at wavelengths away from any electronic absorptions. In the vicinity of a chromophore's absorption band, such as the carbonyl groups in the imidazolidine-2,4-dione ring, a Cotton effect (a characteristic peak and trough) may be observed. The sign and magnitude of the Cotton effect can be correlated with the absolute configuration of the stereocenter.
Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. CD spectra are typically observed in the wavelength regions where the molecule absorbs light. The imidazolidine-2,4-dione moiety of this compound contains n→π* and π→π* electronic transitions associated with the carbonyl groups, which are expected to give rise to CD signals. The sign and intensity of these signals are highly sensitive to the stereochemistry of the molecule.
Table 2: Predicted Chiroptical Data for a Hypothetical Enantiomer of this compound
| Property | Wavelength (nm) | Solvent | Value |
| Specific Rotation ([α]) | 589 (D-line) | Methanol | e.g., +X.X° |
| ORD (Cotton Effect) | ~240 (n→π) | Methanol | Positive |
| CD (Maximum) | ~235 (n→π) | Methanol | Positive Ellipticity |
Note: The values and signs in this table are illustrative and would need to be determined experimentally for the specific enantiomer.
Computational and Theoretical Studies of 5 4 Aminobutyl Imidazolidine 2,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide fundamental information about the molecule's geometry, stability, and electronic characteristics. Such studies on related hydantoin (B18101) derivatives serve as a valuable reference for understanding 5-(4-aminobutyl)imidazolidine-2,4-dione. uc.ptresearchgate.net
The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Studies on analogous 5-substituted hydantoins reveal key features expected in this compound. researchgate.net
Natural Bond Orbital (NBO) analysis and Mulliken population analysis are computational methods used to determine the distribution of electron density across a molecule. For hydantoin rings, these calculations typically show that the nitrogen and oxygen atoms carry negative partial charges, making them nucleophilic and capable of acting as hydrogen bond acceptors. researchgate.net Conversely, the ring's carbon atoms, particularly the carbonyl carbons, exhibit positive partial charges, marking them as sites for potential nucleophilic attack. researchgate.net The main electronic effects within the hydantoin ring involve π-electron donation from the nitrogen atoms to the carbonyl groups and σ-electron back-donation from the oxygen lone pairs to the ring. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net For hydantoin derivatives, the HOMO is often localized on the imidazolidine-2,4-dione ring, while the LUMO distribution can vary depending on the substituent at the C5 position.
Table 1: Hypothetical Mulliken Atomic Charges for this compound based on Analogous Compounds This table presents expected charge distributions based on data from similar hydantoin structures. Actual values require specific calculations for the target molecule.
| Atom Position | Expected Partial Charge | Role in Interactions |
| N1 (Amide) | Negative | Hydrogen bond donor/acceptor |
| C2 (Carbonyl) | Positive | Electrophilic site, H-bond acceptor |
| N3 (Amide) | Negative | Hydrogen bond donor/acceptor |
| C4 (Carbonyl) | Positive | Electrophilic site, H-bond acceptor |
| C5 (Substituted) | Variable | Influences overall conformation |
| O (Carbonyl) | Negative | Hydrogen bond acceptor |
| Terminal NH2 (Side Chain) | Negative (N), Positive (H) | Hydrogen bond donor, potential protonation site |
The presence of a flexible aminobutyl side chain attached to the hydantoin ring gives rise to multiple possible three-dimensional arrangements, or conformers. Conformational analysis is crucial for understanding which shapes the molecule is likely to adopt and, consequently, how it will interact with biological targets.
Computational studies on 5-acetic acid hydantoin, which also features a flexible substituent at the C5 position, have identified numerous stable conformers resulting from rotations around the single bonds of the side chain. uc.ptresearchgate.net A similar complexity is expected for this compound. Energy minimization calculations, typically performed at a DFT level like B3LYP/6-311++G(d,p), can locate these low-energy conformers on the potential energy surface. uc.ptresearchgate.net For 5-acetic acid hydantoin, 13 distinct conformers were identified, highlighting the conformational richness that such a side chain introduces. researchgate.net Interestingly, crystallographic studies have sometimes shown that the conformation adopted in a stable crystal does not correspond to the lowest-energy conformer of the isolated molecule, but rather a higher-energy one, emphasizing the role of intermolecular forces in the solid state. uc.ptresearchgate.net
| Torsional Angle | Description | Expected Influence on Conformation |
| N1-C5-Cα-Cβ | Rotation of the side chain relative to the ring | Determines extended vs. folded conformations |
| Cα-Cβ-Cγ-Cδ | Rotation within the butyl chain | Contributes to the overall chain flexibility |
| Cβ-Cγ-Cδ-N | Orientation of the terminal amino group | Affects potential for H-bonding and salt bridges |
The imidazolidine-2,4-dione ring system can exist in different tautomeric forms due to the migration of protons. The most common is keto-enol tautomerism, where a proton moves from a nitrogen atom to a carbonyl oxygen, creating a hydroxyl group and a double bond within the ring. edu.krdnih.gov
Computational studies on 5-substituted imidazolidine-2,4-diones have investigated the relative stability of these tautomers. edu.krd Calculations generally show that the diketo form is the most stable tautomer, though the relative energies of the enol forms can be influenced by the substituent at the C5 position and the solvent environment. edu.krdedu.krd For instance, in some heterocyclic systems, the enol form can be favored in non-polar solvents, while the keto form dominates in polar solvents. nih.gov The energy barrier for the interconversion between tautomers can also be calculated, providing insight into their dynamic equilibrium. edu.krd
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations model its behavior over time, accounting for movement and interactions with its environment, such as water or a protein binding site.
MD simulations are an excellent tool for exploring the conformational landscape of flexible molecules in a solution environment. nih.gov For this compound, an MD simulation would typically start with an energy-minimized structure placed in a box of water molecules. Over the course of the simulation (nanoseconds to microseconds), the molecule's atoms move according to classical mechanics, allowing for extensive sampling of the rotational freedom in the aminobutyl side chain. nih.govmanchester.ac.uk
This approach provides a dynamic view of the molecule's shape, revealing the most populated conformational states in solution and the transitions between them. acs.orgnih.gov This is particularly relevant for understanding how the molecule might present itself to a binding partner, as the preferred conformation in solution can differ significantly from the lowest-energy state in a vacuum. nih.gov
Given that this compound is a structural analog of agmatine (B1664431), understanding its potential interactions with proteins is of significant interest. nih.gov Agmatine is known to interact with various targets, including imidazoline (B1206853) and α2-adrenergic receptors. drugbank.com A generalized computational approach to studying these interactions involves molecular docking followed by MD simulations.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's binding site. The process involves placing the ligand in various positions and conformations within the site and scoring them based on factors like steric fit and electrostatic interactions. For this compound, docking could predict how the hydantoin ring and the aminobutyl side chain anchor within a target protein. Key interactions would likely involve hydrogen bonds from the N-H and C=O groups of the hydantoin ring and ionic or hydrogen bond interactions from the terminal amino group. ekb.egnih.gov The guanidine (B92328) group of agmatine, for example, is known to be crucial for its binding, often participating in cation-π interactions with aromatic residues like tryptophan. pnas.org
Molecular Dynamics of the Complex: Following docking, an MD simulation of the ligand-protein complex is performed to assess the stability of the predicted binding pose and to refine the interaction patterns. nih.govnih.gov This simulation tracks the movements of both the ligand and the protein, providing insights into:
Binding Stability: Whether the ligand remains stably bound in its initial pose.
Key Interacting Residues: Which amino acids form persistent hydrogen bonds, ionic bonds, or hydrophobic interactions with the ligand. pnas.org
Role of Water: The function of water molecules in mediating interactions between the ligand and the protein. pnas.org
Conformational Changes: Any induced-fit effects where the protein or ligand adjusts its conformation upon binding.
This combined approach provides a detailed, atom-level hypothesis of the molecular recognition process, guiding further experimental investigation. nih.gov
Docking Studies and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.
The imidazolidine-2,4-dione (hydantoin) scaffold has been identified as a key pharmacophoric group capable of interacting with various biological macromolecules. Docking studies on derivatives have revealed potential binding to a range of protein targets.
For instance, research on hydantoin and thiohydantoin derivatives has identified the enzyme urease as a potential target. ufmg.brnih.govcolab.ws Molecular docking studies have shown that the hydantoin ring can effectively bind within the active and/or allosteric sites of urease, engaging in hydrogen bonding with critical amino acid residues. ufmg.brnih.govcolab.ws Similarly, the anti-apoptotic Bcl-2 proteins have been explored as targets for imidazolidine-2,4-dione derivatives in the context of cancer therapy. nih.gov
Another significant target identified for imidazolidine-2,4-dione derivatives is Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways, making it a target for type 2 diabetes treatments. nih.govresearchgate.net Docking analyses have been used to explore the binding of these derivatives to the PTP1B active site. nih.gov In some cases, the hydantoin ring has been shown to interact with the zinc ion in the active site of metalloproteins like carbonic anhydrase. griffith.edu.au
The following table summarizes potential macromolecular targets for imidazolidine-2,4-dione derivatives based on docking studies of analogous compounds.
| Macromolecular Target | Therapeutic Area | Key Interacting Residues (Examples) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes | Not specified |
| Urease | Infectious Diseases | Not specified |
| Bcl-2 Family Proteins | Cancer | Not specified |
| Carbonic Anhydrase II | Various | Zinc ion, Thr199 |
| Bacterial FabH-CoA complex | Antibacterial | Not specified |
This table is illustrative and based on studies of various imidazolidine-2,4-dione derivatives.
The energetic analysis of predicted binding modes helps in quantifying the binding affinity of a ligand to its target. This is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.
In studies of imidazolidine-2,4-dione derivatives as PTP1B inhibitors, docking scores have been used to rank compounds based on their predicted binding affinities. nih.gov For example, a series of novel imidazolidine-2,4-dione derivatives displayed potent PTP1B inhibitory activities with IC50 values ranging from 0.57 to 172 μM, which were correlated with docking results. nih.gov
Enzyme kinetic studies on hydantoin inhibitors of urease have determined Ki values, which provide a measure of binding affinity. nih.govcolab.ws For instance, a hydantoin derivative of L-methionine was identified as a potent urease inhibitor with a Ki value of 0.99 mM. nih.govcolab.ws Such experimental data is invaluable for validating the predictions from docking simulations.
The following table provides examples of binding affinity data for imidazolidine-2,4-dione analogs against specific targets.
| Compound Type | Target | Metric | Value |
| Imidazolidine-2,4-dione derivatives | PTP1B | IC50 | 0.57-172 µM nih.gov |
| Hydantoin of L-methionine | Urease | Ki | 0.99 mM nih.govcolab.ws |
| Thiohydantoin of L-valine | Urease | Ki | 0.42 mM nih.govcolab.ws |
This data is derived from studies on various derivatives of the imidazolidine-2,4-dione scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Various QSAR models have been developed for imidazolidine-2,4-dione derivatives to predict their biological activities. These models are built using statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.net
For a series of imidazolidine-2,4-dione derivatives acting as PTP1B inhibitors, both MLR and ANN models were developed. researchgate.net The performance of these models is evaluated using statistical parameters like the correlation coefficient (R²) and the predictive ability (q²). A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was also conducted on a set of imidazolidine-2,4-dione derivatives as PTP1B inhibitors. nih.gov The CoMSIA model, in this case, was found to be more predictive. nih.gov
These models are valuable tools for predicting the activity of newly designed compounds before their synthesis, thereby accelerating the drug discovery process. nih.gov
The development of robust QSAR models relies on the selection of appropriate molecular descriptors and rigorous statistical analysis. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
In the QSAR analysis of imidazolidine-2,4-dione derivatives, quantum chemical descriptors calculated using methods like the B3LYP hybrid functional and 6-31G(d) basis set have been employed. researchgate.net For 3D-QSAR studies, steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA) are used as descriptors. nih.gov
The statistical robustness of the developed models is assessed through cross-validation techniques (e.g., leave-one-out) and by calculating parameters such as the standard error of estimation (SEE) and the predictive R-squared (r²pred). nih.gov For instance, a CoMSIA model for PTP1B inhibitors yielded a q² of 0.777 and an r²pred of 0.836, indicating a highly predictive model. nih.gov
The following table summarizes the statistical parameters of a sample QSAR study on imidazolidine-2,4-dione derivatives.
| QSAR Model | q² | r² | SEE | r²pred |
| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 nih.gov |
| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 nih.gov |
This table presents data from a 3D-QSAR study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, particularly quantum chemical calculations, can be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds.
For N- and O-derivatives of 4,5-dihydroxyimidazolidine-2-thione, quantum chemical calculations have been used to systematize the effects of various substituents on the ¹H and ¹³C NMR chemical shifts of the imidazolidine (B613845) ring. researchgate.net The calculations were performed using methods like the Gauge-Including Atomic Orbital (GIAO) DFT method. researchgate.net The predicted chemical shifts are then compared with experimental data to validate the computational approach and aid in the assignment of NMR signals. researchgate.netmdpi.comresearchgate.net
For instance, in synthesized imidazolidine-2,4-dione derivatives, the ¹H-NMR spectra show characteristic signals for the protons on the benzene (B151609) ring and the α-hydrogen. mdpi.comresearchgate.net The ¹³C-NMR spectra show distinct signals for the carbonyl carbons of the imidazolidine-2,4-dione ring. edu.krd Theoretical calculations can help in assigning these signals with greater confidence.
Molecular and Cellular Mechanisms of 5 4 Aminobutyl Imidazolidine 2,4 Dione in Vitro Studies
Interaction with Biological Macromolecules
There is a notable absence of published research on the interaction of 5-(4-Aminobutyl)imidazolidine-2,4-dione with key biological macromolecules.
Binding to Model Proteins and Peptides (e.g., albumin, enzymes)
No studies were identified that investigated the binding affinity or characteristics of this compound with model proteins such as bovine or human serum albumin, or with specific isolated enzymes. Such studies are fundamental in understanding the pharmacokinetics and potential biological targets of a compound.
DNA/RNA Binding Studies and Intercalation Potential
The potential for this compound to interact with nucleic acids has not been explored in the available literature. There are no reports of studies using techniques such as UV-Visible spectroscopy, fluorescence quenching, or circular dichroism to assess its DNA or RNA binding and potential intercalation, which are important for evaluating genotoxicity and potential anticancer activity. While studies exist for other heterocyclic compounds like isatin (B1672199) derivatives, this specific information is missing for the compound . mdpi.com
Enzyme Inhibition or Activation Studies (isolated enzymes)
While various imidazolidine-2,4-dione derivatives have been synthesized and tested for their inhibitory effects on enzymes like HIV protease, PTP1B, and various kinases nih.govnih.govnih.govresearchgate.netnih.gov, no such data exists specifically for this compound. The nature and length of the substituent at the 5-position of the imidazolidine (B613845) ring are critical for enzymatic interaction, making it impossible to infer activity without direct experimental evidence.
Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Lines)
The cellular disposition of this compound remains uninvestigated.
Mechanisms of Cellular Permeation
There is no information regarding the mechanisms by which this compound might traverse the cell membrane. It is unknown whether this occurs via passive diffusion, facilitated transport, or active transport mechanisms. The aminobutyl side chain suggests a potential for charge at physiological pH, which would significantly influence its permeation properties. General studies on cellular uptake mechanisms often involve investigating energy-dependent processes and specific pathways like macropinocytosis or endocytosis, but such research has not been conducted for this compound. dovepress.combeilstein-journals.org
Intracellular Distribution Using Fluorescently Labeled Analogs
The synthesis of a fluorescently labeled analog of this compound has not been reported, and consequently, no studies on its subcellular localization using techniques like fluorescence microscopy have been performed. Such studies are crucial for identifying the intracellular compartments where a compound accumulates and potentially exerts its effects.
Effects on Cellular Pathways and Processes (In Vitro Cell Culture) of Imidazolidine-2,4-dione Derivatives
While specific data on this compound is unavailable, research on other imidazolidine-2,4-dione derivatives has revealed influences on various cellular processes.
Modulation of Signal Transduction Pathways (e.g., kinase cascades)
Certain imidazolidine-2,4-dione derivatives have been investigated for their ability to modulate signal transduction pathways. For instance, some derivatives have been shown to inhibit protein kinases, which are key components of signaling cascades that regulate cell growth, differentiation, and survival. researchgate.net A review article mentions that a specific 5,5-diarylhydantoin derivative was found to inhibit the enzymes MEK1 and MEK2, which are components of the MAP kinase signal transduction pathway. researchgate.net Another study on thiazolidine-2,4-dione derivatives, a related class of compounds, identified a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis. plos.org
Impact on Gene Expression and Protein Synthesis (transcriptomic/proteomic profiling)
The impact of imidazolidine-2,4-dione derivatives on global gene and protein expression is an area of active research, though specific data for this compound is absent. Proteomic analyses of cells treated with other therapeutic agents have demonstrated the power of this approach to identify changes in protein expression that can elucidate a compound's mechanism of action. For example, a proteomic analysis of pancreatic cancer cells treated with 5-aza-2'-deoxycytidine, a DNA methyltransferase inhibitor, revealed significant changes in proteins involved in cell structure and stress responses. nih.gov Similar transcriptomic and proteomic studies would be necessary to understand the effects of this compound.
Effects on Cell Cycle Progression and Apoptosis in Cultured Cells
Several studies on various imidazolidine-2,4-dione and related thiazolidine-2,4-dione derivatives have demonstrated effects on cell cycle and apoptosis. For example, some thiazolidine-2,4-dione derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. plos.orgnih.gov One study on a thiazolidine-2,4-dione derivative, compound 14a , showed it induced apoptosis in Caco-2 cells by significantly reducing the expression of anti-apoptotic genes like Bcl2 and Survivin. plos.org Another study on a different thiazolidine-2,4-dione, compound 22 , also demonstrated induction of both early and late apoptosis in MCF-7 breast cancer cells and caused cell cycle arrest at the S phase. nih.gov A separate study on 5-aminosalicylate-4-thiazolinone hybrids also reported induction of DNA damage, apoptosis, and cell cycle perturbation. nih.gov
Structure-Activity Relationships at the Molecular Level of Imidazolidine-2,4-dione Derivatives
The biological activity of imidazolidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
Elucidation of Key Functional Groups for Molecular Interaction
For the broader class of imidazolidine-2,4-diones, the substituents at the C-5 position of the ring are critical for determining their biological activity. researchgate.net For example, in a series of 5-arylidene imidazolidine-2,4-dione derivatives with anti-arrhythmic properties, the presence of halogen substituents on the benzylidene moiety was found to influence activity. nih.gov In another example, the terminal benzylpiperazine group was found to be a determinant for the anticonvulsant activity of certain derivatives. researchgate.net The imidazolidine-2,4-dione ring itself, with its hydrogen bond donors and acceptors, is crucial for interaction with biological targets. plos.org For this compound, the aminobutyl group at the C-5 position would be a key determinant of its specific interactions, though these have not been experimentally elucidated.
Impact of Stereochemistry on Molecular Recognition
The stereochemistry at the C-5 position of the imidazolidine-2,4-dione ring can have a significant impact on biological activity. The synthesis of highly substituted chiral hydantoins from dipeptides has been shown to produce compounds as single diastereomers without racemization, highlighting the importance of stereochemical control in their synthesis and subsequent biological evaluation. organic-chemistry.orgnih.gov The specific spatial arrangement of the aminobutyl group in this compound would be expected to play a crucial role in its molecular recognition by target proteins, but detailed studies are lacking.
Potential Research Applications of 5 4 Aminobutyl Imidazolidine 2,4 Dione in Chemical Biology and Materials Science
As a Scaffold for Novel Compound Libraries
The structural attributes of 5-(4-aminobutyl)imidazolidine-2,4-dione make it an excellent starting point for the generation of diverse compound libraries. The imidazolidine-2,4-dione ring system is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, while the aminobutyl side chain provides a convenient handle for chemical modification. nih.gov
The primary amino group of this compound serves as a key functional group for the synthesis of a wide array of analogs. Standard organic chemistry reactions can be employed to modify this group, leading to a diverse set of compounds. For instance, acylation, sulfonylation, and reductive amination can be used to introduce a variety of substituents, thereby exploring a broad chemical space.
Furthermore, the imidazolidine-2,4-dione core itself can be subjected to various chemical transformations. The nitrogen atoms within the ring can be alkylated or arylated to further expand the diversity of the resulting library. The general synthetic accessibility of hydantoin (B18101) derivatives, often through multicomponent reactions like the Bucherer-Bergs reaction, allows for the efficient production of these diversified analogs.
Table 1: Potential Reactions for Analog Diversification
| Reaction Type | Reagent Class | Potential Functional Groups Introduced |
| Acylation | Acyl chlorides, Anhydrides | Amides, Carbamates |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Reductive Amination | Aldehydes, Ketones | Secondary and Tertiary Amines |
| Alkylation | Alkyl halides | Substituted Amines |
| Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | Aryl Amines |
This table presents a selection of possible chemical transformations to generate analogs of this compound.
The development of compound libraries based on the this compound scaffold is well-suited for high-throughput screening (HTS) campaigns. The modular nature of the synthesis allows for the parallel synthesis of a large number of compounds, each with unique structural features. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds with potential therapeutic applications. The imidazolidine-2,4-dione scaffold has been found in compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties, highlighting the potential for discovering new bioactive molecules within libraries derived from this core structure. wikipedia.orgnih.gov
Use as a Chemical Probe or Reporter Molecule
The inherent functionalities of this compound also lend themselves to the development of chemical probes and reporter molecules for studying biological systems.
A key application of this compound is in the creation of affinity-based probes. The terminal amine can be readily conjugated to reporter tags such as fluorophores (e.g., fluorescein (B123965) isothiocyanate), biotin (B1667282), or photo-crosslinkers. nih.gov These tagged molecules can then be used to identify and isolate the protein targets of bioactive compounds that share the imidazolidine-2,4-dione scaffold. By incubating the probe with cell lysates or tissues and then using the reporter tag for pull-down experiments, researchers can identify the specific proteins that interact with the scaffold, providing valuable insights into the mechanism of action of the parent compound.
In a similar vein, the scaffold can be incorporated into reporter assays. For example, a fluorescently labeled version of this compound could be used in competitive binding assays. In such an assay, the displacement of the fluorescent probe from its target protein by a non-labeled compound from a screening library would result in a change in the fluorescence signal, allowing for the rapid identification of new binders.
Applications in Supramolecular Chemistry
The hydrogen bonding capabilities of the imidazolidine-2,4-dione ring, with its two N-H donors and two carbonyl acceptors, make this compound an interesting building block for supramolecular chemistry. These hydrogen bonding motifs can direct the self-assembly of the molecules into well-defined, higher-order structures such as tapes, sheets, or three-dimensional networks. nih.gov
The aminobutyl side chain can also participate in supramolecular interactions, either through hydrogen bonding or by being functionalized with other recognition motifs. The ability to form predictable, self-assembled structures opens up possibilities for the development of novel materials with applications in areas such as drug delivery, where the compound could be incorporated into hydrogels or other matrices for controlled release. nih.gov The pH-dependent protonation of the primary amine could also be exploited to create pH-responsive supramolecular systems.
Integration into Polymeric Materials or Surfaces
The reactivity of the primary amine group in this compound allows for its incorporation into larger macromolecular structures, thereby imparting the unique properties of the hydantoin moiety to polymers and surfaces.
The primary amine of this compound provides a reactive handle for covalent attachment to polymer backbones through various "grafting to" techniques. nih.gov For instance, it can react with polymers containing electrophilic groups such as acyl chlorides, isocyanates, or epoxides to form stable amide, urea, or secondary amine linkages, respectively. This approach allows for the modification of existing polymers, tailoring their properties for specific applications.
An example of a similar concept is the development of agmatine-containing poly(amidoamine) polymers. beilstein-journals.org These polymers have shown the ability to bind to cell surface heparan sulfates, which could be a promising strategy for antiviral applications. beilstein-journals.org Grafting this compound onto biocompatible polymers could lead to materials with enhanced biological activity or specific recognition capabilities.
The modification of material surfaces is crucial for controlling their interactions with biological systems. The primary amine of this compound can be used to functionalize surfaces to create bio-interfaces with desired properties. For example, it can be attached to surfaces containing carboxylic acid or aldehyde groups through amide bond formation or reductive amination.
This surface modification can be used to enhance cell adhesion and proliferation, a critical factor in the design of biomedical implants. A study on the covalent immobilization of the RGD-peptide onto polyetheretherketone (PEEK) surfaces via Schiff base formation with an aliphatic diamine demonstrated significantly improved osteoblast adhesion and proliferation. Similarly, functionalizing a surface with this compound could create a platform for further biomolecule conjugation or directly influence cellular response. The hydantoin moiety itself is found in many biologically active compounds, suggesting that its presence on a surface could confer specific bioactivities.
Role in Catalysis or Organocatalysis
The chiral center at the C5 position of the imidazolidine (B613845) ring, which can be controlled during synthesis, positions this compound as a potential candidate for applications in asymmetric catalysis.
Chiral imidazolidin-4-one (B167674) derivatives have been successfully employed as ligands in enantioselective catalysis. For example, copper(II) complexes of certain 2-(pyridin-2-yl)imidazolidin-4-one derivatives have shown high enantioselectivity in asymmetric Henry reactions. The stereochemical outcome of these reactions is highly dependent on the configuration of the chiral ligand.
The this compound structure contains a chiral center and nitrogen atoms that could coordinate with metal ions, making it a potential chiral ligand for a variety of asymmetric transformations. Furthermore, the aminobutyl group could be modified to introduce additional coordinating groups, creating a bidentate or tridentate ligand.
In the realm of organocatalysis, imidazolidine-4-thiones have been investigated as prebiotic organocatalysts. nih.gov The structural similarity suggests that this compound could also serve as a precursor for novel organocatalysts. The primary amine could act as a catalytic site, for instance, in enamine or iminium ion catalysis, which are powerful strategies in asymmetric synthesis. The combination of the chiral hydantoin scaffold and the reactive amine offers a promising avenue for the development of new and efficient organocatalytic systems.
Modulation of Reaction Selectivity and Rate
The unique architecture of this compound, featuring both a Brønsted acid-like moiety (the N-H protons of the hydantoin ring) and a basic Lewis base site (the primary amine), positions it as a promising candidate for a bifunctional organocatalyst. Such catalysts can simultaneously activate both the electrophile and the nucleophile in a chemical reaction, leading to significant rate enhancements and precise control over stereoselectivity.
The imidazolidine-2,4-dione core can form hydrogen bonds with electrophilic substrates, thereby lowering their energy of the lowest unoccupied molecular orbital (LUMO) and making them more susceptible to nucleophilic attack. caltech.edu Concurrently, the primary amino group on the butyl side chain can act as a Brønsted or Lewis base, activating the nucleophile or coordinating with other reaction components. This cooperative catalysis within a single molecule can create a highly organized transition state, which is crucial for achieving high levels of reaction selectivity.
Hypothetical Application in Asymmetric Michael Additions:
One of the key areas where bifunctional organocatalysts have demonstrated immense utility is in asymmetric Michael additions. psu.edu In a hypothetical reaction between an α,β-unsaturated aldehyde and a malonate ester, this compound could modulate both the rate and the stereochemical outcome. The imidazolidinedione moiety would be expected to activate the enal via hydrogen bonding, while the aminobutyl arm could deprotonate the malonate, generating the nucleophilic enolate in close proximity. This dual activation is anticipated to not only accelerate the reaction but also to favor the formation of one enantiomer over the other due to the chiral environment created by the catalyst.
The flexibility of the butyl chain could allow for optimal positioning of the amino group to interact with the substrate-catalyst complex, potentially leading to higher enantioselectivity compared to systems where the catalytic groups are more rigid.
Interactive Data Table: Hypothetical Effect on a Michael Addition
| Catalyst Type | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Uncatalyzed | 72 | <10 | - |
| Imidazolidine-2,4-dione | 48 | 45 | 15 |
| 1,4-Diaminobutane | 48 | 30 | - |
| This compound | 12 | 95 | 92 |
This table presents hypothetical data to illustrate the potential catalytic effect.
Control of Reaction Rate in Polymerization:
In materials science, the precise control over polymerization reactions is critical for defining the properties of the resulting polymer. The bifunctional nature of this compound could be harnessed to modulate the rate of certain polymerization processes, such as ring-opening polymerization of lactones. The amino group could initiate the polymerization, while the hydrogen-bonding hydantoin ring could interact with the monomer and the growing polymer chain, influencing the rate of propagation and potentially the tacticity of the polymer.
Interactive Data Table: Hypothetical Influence on Lactone Polymerization
| Initiator/Catalyst | Polymerization Rate (M/h) | Polydispersity Index (PDI) |
| 1,4-Diaminobutane | 0.1 | 1.8 |
| Imidazolidine-2,4-dione (as co-catalyst) | - | - |
| This compound | 0.5 | 1.2 |
This table presents hypothetical data to illustrate the potential catalytic effect.
While detailed experimental studies on this compound are not yet prevalent in the literature, the foundational principles of organocatalysis and the demonstrated efficacy of related bifunctional systems provide a strong rationale for its investigation. rsc.org The modular nature of its synthesis would also allow for fine-tuning of the catalyst structure—for instance, by altering the length of the alkyl chain or by introducing substituents on the hydantoin ring—to optimize its performance for specific applications in both chemical biology and materials science. The exploration of such molecules holds the promise of discovering new and efficient catalytic systems for a wide range of chemical transformations.
Future Research Directions and Unexplored Avenues for 5 4 Aminobutyl Imidazolidine 2,4 Dione
Development of Novel Synthetic Methodologies
While classical methods for hydantoin (B18101) synthesis, such as the Bucherer-Bergs and Urech reactions, are well-established, there is a continuous drive for more efficient, sustainable, and versatile synthetic routes. researchgate.net Future research should focus on developing novel methodologies tailored to produce 5-(4-aminobutyl)imidazolidine-2,4-dione and its analogs with high yield and stereochemical control.
Promising areas for exploration include:
One-Pot Syntheses: The development of one-pot reactions, starting from readily available precursors like α-amino methyl ester hydrochlorides and carbamates, could offer a more streamlined and cost-effective approach. organic-chemistry.org Adapting such methods to incorporate the aminobutyl side chain, possibly by using a protected amino-aldehyde or a related starting material, would be a significant advancement.
Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for producing organic molecules with high efficiency and safety. mdpi.com Applying flow chemistry to the Bucherer-Bergs reaction or other multicomponent reactions could enable the scalable and controlled synthesis of this compound. mdpi.com
Enantioselective Synthesis: Many biological activities of hydantoin derivatives are stereospecific. Future synthetic efforts should target the enantiomerically pure synthesis of this compound. Methods utilizing chiral auxiliaries or catalysts, such as those employing triphosgene (B27547) to avoid racemization, could be adapted for this purpose. mdpi.comorganic-chemistry.org
Solid-Phase Synthesis: Solid-phase synthesis offers advantages for creating libraries of related compounds for screening purposes. nih.gov Developing a solid-phase synthesis route for this compound would facilitate the rapid generation of derivatives with modifications to the aminobutyl chain or the hydantoin core. nih.gov
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Considerations for this compound |
| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective. organic-chemistry.org | Selection of appropriate starting materials with the aminobutyl moiety. |
| Flow Chemistry | Scalability, improved safety, precise reaction control. mdpi.com | Optimization of reaction parameters for continuous production. |
| Enantioselective Synthesis | Access to stereochemically pure isomers for biological testing. organic-chemistry.org | Prevention of racemization at the C5 position. |
| Solid-Phase Synthesis | High-throughput synthesis of compound libraries. nih.gov | Linker strategy and cleavage conditions compatible with the amino group. |
Advanced Understanding of Conformational Dynamics
The flexibility of the aminobutyl side chain in this compound introduces a layer of conformational complexity that likely plays a crucial role in its interactions with biological targets. A deeper understanding of its conformational dynamics is therefore essential.
Future research in this area should involve:
High-Resolution Spectroscopic Techniques: Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed information about the spatial proximity of atoms, helping to elucidate the preferred conformations of the side chain relative to the hydantoin ring in solution. researchgate.netacs.org
X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound or its derivatives would provide definitive information about its solid-state conformation. nih.gov This can serve as a benchmark for computational studies.
Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques can be used to study the secondary structure and hydrogen bonding patterns, particularly if the molecule is incorporated into larger assemblies or interacts with macromolecules. acs.org
Expansion of Computational Modeling Approaches
Computational modeling provides invaluable insights into the dynamic behavior and energetic landscape of molecules. For this compound, expanding the use of computational approaches is a key future direction.
Key areas for computational investigation include:
Molecular Dynamics (MD) Simulations: MD simulations can be employed to explore the conformational space of the aminobutyl side chain in different solvent environments and at various temperatures. nih.gov This can reveal the flexibility of the chain and the most populated conformational states.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers and to understand the electronic properties of the molecule, such as the charge distribution and the nature of the intramolecular interactions.
Docking and Virtual Screening: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound. mdpi.com Furthermore, virtual screening of compound libraries based on this scaffold could identify other potential interaction partners.
Exploration of New Molecular Interaction Partners (In Vitro)
The presence of a primary amine on the butyl side chain suggests that this compound could interact with a variety of biological targets, particularly those with complementary acidic or hydrogen-bond accepting residues.
Future research should focus on:
High-Throughput Screening: Screening this compound against a broad panel of biological targets, such as enzymes and receptors, could uncover novel biological activities. jscimedcentral.com
Affinity-Based Proteomics: Utilizing the primary amine as a point of attachment for an affinity tag would enable "chemical proteomics" approaches to identify cellular binding partners in a complex biological matrix. nih.gov
Enzyme Inhibition Assays: Given that many hydantoin derivatives exhibit inhibitory activity against various enzymes, it would be pertinent to test this compound against a panel of enzymes, particularly those with binding pockets that can accommodate a flexible, basic ligand. nih.govnih.gov Studies on other amine-alkyl hydantoin derivatives have shown activity against bacterial efflux pumps, suggesting a potential avenue for investigation. nih.gov
Design of Next-Generation Chemical Probes
The structure of this compound is well-suited for its development into a chemical probe to study biological systems. The primary amine of the aminobutyl group serves as a convenient "handle" for chemical modification.
Future directions in this area include:
Fluorescent Probes: The amine can be readily coupled to a variety of fluorophores, such as BODIPY or rhodamine derivatives, to create fluorescent probes. biorxiv.orgmdpi.com These probes could be used to visualize the localization of the molecule within cells or to study its interactions with binding partners using techniques like fluorescence resonance energy transfer (FRET).
Photoaffinity Labels: Incorporation of a photo-reactive group, such as a diazirine or an aryl azide, would allow for the creation of photoaffinity probes. Upon photoactivation, these probes can covalently crosslink to their binding partners, facilitating target identification.
Biotinylated Probes: Attachment of a biotin (B1667282) tag to the amine would enable the enrichment and isolation of binding partners using streptavidin-coated beads, a common strategy in chemical proteomics. whiterose.ac.uk
The following table outlines potential chemical probes based on this compound:
| Probe Type | Reporter/Reactive Group | Potential Application |
| Fluorescent Probe | Fluorophore (e.g., BODIPY, Rhodamine) | Cellular imaging, FRET-based interaction studies. biorxiv.orgmdpi.com |
| Photoaffinity Label | Photo-reactive group (e.g., Diazirine) | Covalent labeling and identification of binding partners. |
| Biotinylated Probe | Biotin | Affinity-based pulldown and enrichment of targets. whiterose.ac.uk |
Potential for Nanotechnology and Advanced Materials Integration
The unique chemical features of this compound, particularly the reactive primary amine, make it an attractive candidate for integration into nanomaterials and polymers.
Unexplored avenues in this domain include:
Nanoparticle Functionalization: The primary amine can be used to covalently attach the molecule to the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. nih.govnsf.gov This could be used to create targeted drug delivery systems or to develop novel diagnostic agents. Amino acid functionalization of inorganic nanoparticles is a growing field, suggesting a promising future for similar modifications with this compound. nih.gov
Polymer Conjugation: The molecule could be incorporated into polymer backbones through its amine group. This could lead to the development of functional polymers with novel properties, such as enhanced biocompatibility or specific recognition capabilities. researchgate.net For instance, amine-functional polymers are of significant interest for various applications. google.com
Hydrogel Formation: The ability of the hydantoin ring and the amino group to participate in hydrogen bonding could be exploited in the formation of functional hydrogels. These materials could have applications in drug delivery and tissue engineering. The incorporation of fluorescent hydantoins into protein-based materials has already been demonstrated, paving the way for similar research with this compound. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
